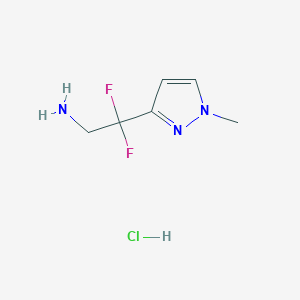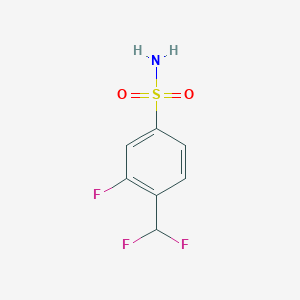
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H15NO3. It is a derivative of pyridine, characterized by the presence of methoxy and dimethyl groups on the pyridine ring, as well as an ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate typically involves the esterification of 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Products include 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetic acid or its aldehyde derivative.
Reduction: The major product is 2-(4-methoxy-3,5-dimethylpyridin-2-yl)ethanol.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.
Applications De Recherche Scientifique
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the manufacture of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dimethyl groups on the pyridine ring influence its binding affinity and specificity. The ester group may undergo hydrolysis to release the active acid form, which can then interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)propanoate
- Ethyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate
- Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)butanoate
Uniqueness
Methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate is unique due to its specific ester functional group and the position of the methoxy and dimethyl groups on the pyridine ring. These structural features confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
methyl 2-(4-methoxy-3,5-dimethylpyridin-2-yl)acetate |
InChI |
InChI=1S/C11H15NO3/c1-7-6-12-9(5-10(13)14-3)8(2)11(7)15-4/h6H,5H2,1-4H3 |
Clé InChI |
FKOFOSXBHHEUGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1OC)C)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,2H,3H-pyrrolo[2,3-b]pyridin-5-olhydrochloride](/img/structure/B15307522.png)






![1,6-Diazaspiro[3.4]octane](/img/structure/B15307574.png)






